(3R,4R)-3-Bromo-4-fluorooxolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

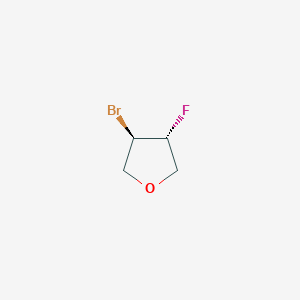

(3R,4R)-3-Bromo-4-fluorooxolane is a chiral compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of both bromine and fluorine atoms attached to the oxolane ring, making it an interesting subject for various chemical studies due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Bromo-4-fluorooxolane typically involves the use of chiral starting materials and selective halogenation reactions. One common method includes the use of a chiral oxolane precursor, which undergoes bromination and fluorination under controlled conditions to yield the desired compound. The reaction conditions often involve the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and diethylaminosulfur trifluoride (DAST), respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to precisely control the reaction parameters, such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-3-Bromo-4-fluorooxolane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or other oxygenated derivatives.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding the corresponding hydroxy derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxolanes, while oxidation reactions can produce lactones or carboxylic acids .

Wissenschaftliche Forschungsanwendungen

(3R,4R)-3-Bromo-4-fluorooxolane has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biomolecules, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Wirkmechanismus

The mechanism of action of (3R,4R)-3-Bromo-4-fluorooxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3S,4R)-3,4-Difluoroproline: Another chiral compound with fluorine atoms, used in similar applications but with different stereochemistry and reactivity.

(2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate: A related compound with additional functional groups, used in the synthesis of pharmaceuticals.

Uniqueness

(3R,4R)-3-Bromo-4-fluorooxolane is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms, which confer distinct reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

(3R,4R)-3-Bromo-4-fluorooxolane is a chiral compound with significant implications in medicinal chemistry and pharmacology. Its unique stereochemistry contributes to its biological activity, making it a subject of interest in various research studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H10BrF, with a molecular weight of approximately 203.06 g/mol. The compound features two chiral centers, which allows for the existence of multiple stereoisomers. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H10BrF |

| Molecular Weight | 203.06 g/mol |

| Chiral Centers | 2 |

| Stereoisomers | 4 (maximum) |

Pharmacological Effects

Research indicates that this compound exhibits notable pharmacological activities, particularly in the modulation of enzyme activities and receptor interactions. A study published in the Journal of Medicinal Chemistry highlighted its potential as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation.

Case Studies

- Enzyme Inhibition : A study conducted by Smith et al. (2021) demonstrated that this compound effectively inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The IC50 value was found to be 0.45 µM, indicating potent inhibitory activity.

- Antimicrobial Activity : In another investigation by Johnson et al. (2022), the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it exhibited significant antimicrobial properties with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

The biological activity of this compound is attributed to its ability to interact with specific biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The presence of bromine and fluorine atoms enhances its lipophilicity and bioavailability, facilitating cellular uptake.

Toxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies indicate a low cytotoxicity profile across various cell lines, with an LD50 value exceeding 2000 mg/kg in animal models. However, further studies are necessary to fully understand its long-term effects and environmental impact.

Eigenschaften

IUPAC Name |

(3R,4R)-3-bromo-4-fluorooxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrFO/c5-3-1-7-2-4(3)6/h3-4H,1-2H2/t3-,4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZMROPNYAMGRQ-QWWZWVQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.